molecular formula C14H18BrN3 B5226506 2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole;hydrobromide

2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole;hydrobromide

Cat. No.: B5226506
M. Wt: 308.22 g/mol
InChI Key: RGTLVCKYSGXKMW-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole;hydrobromide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often employing continuous flow reactors and automated synthesis systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methylimidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.

    2-Tert-butyl-4-methylimidazo[1,2-a]pyrazine: Shares the imidazole core but differs in the additional ring structure.

Uniqueness

2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

2-tert-butyl-4-methylimidazo[1,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.BrH/c1-14(2,3)12-9-17-11-8-6-5-7-10(11)16(4)13(17)15-12;/h5-9H,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTLVCKYSGXKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N(C2=N1)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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